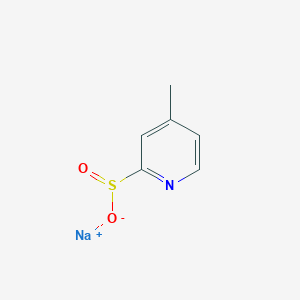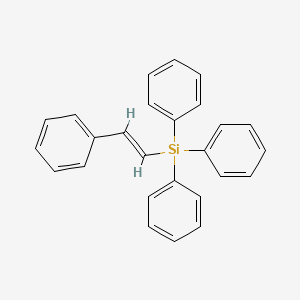
Triphenyl(styryl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(styryl)silane is an organosilicon compound with the molecular formula C24H20Si It is characterized by a silicon atom bonded to three phenyl groups and one styryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenyl(styryl)silane can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium chloride with phenylchlorosilane in the presence of tetrahydrofuran and toluene. The reaction mixture is then treated with water to isolate the desired product . Another method involves the hydrolysis of triphenylchlorosilane with an aqueous alkali solution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification, such as high vacuum distillation and recrystallization, to achieve the desired product purity .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(styryl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized by carbon nanotube-gold nanohybrids.
Hydrolysis: It undergoes hydrolysis in the presence of ruthenium complexes.
Hydrosilylation: It participates in hydrosilylation reactions to produce enolsilanes.
Substitution: It can be used in the synthesis of bromosilanes.
Common Reagents and Conditions
Common reagents used in these reactions include carbon nanotube-gold nanohybrids for oxidation, ruthenium complexes for hydrolysis, and various catalysts for hydrosilylation and substitution reactions .
Major Products Formed
The major products formed from these reactions include enolsilanes, bromosilanes, and other organosilicon compounds .
Applications De Recherche Scientifique
Triphenyl(styryl)silane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of triphenyl(styryl)silane involves its interaction with molecular targets through its silicon atom and phenyl groups. These interactions can lead to various chemical transformations, such as hydrosilylation and oxidation, depending on the reaction conditions and reagents used . The molecular pathways involved in these reactions are influenced by the electronic and steric properties of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsilane: Similar in structure but lacks the styryl group, making it less versatile in certain reactions.
Tris(trimethylsilyl)silane: Used as an alternative reducing agent but has different reactivity due to the presence of trimethylsilyl groups.
Uniqueness
Triphenyl(styryl)silane is unique due to the presence of both phenyl and styryl groups, which provide distinct electronic and steric properties. This makes it more versatile in various chemical reactions compared to similar compounds .
Propriétés
Formule moléculaire |
C26H22Si |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
triphenyl-[(E)-2-phenylethenyl]silane |
InChI |
InChI=1S/C26H22Si/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21+ |
Clé InChI |
SXMDBESVDDCSRZ-QURGRASLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C=C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


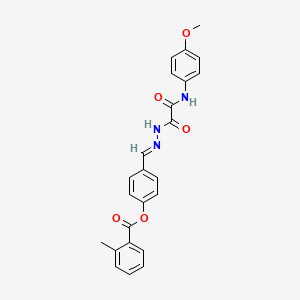
![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
![(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942215.png)

![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)

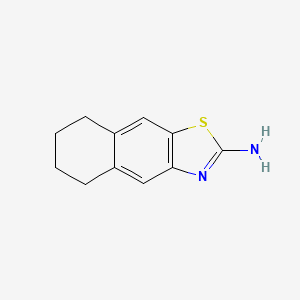
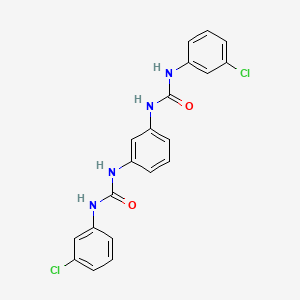


![2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11942274.png)


